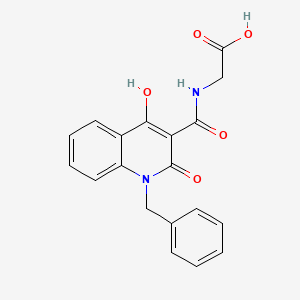

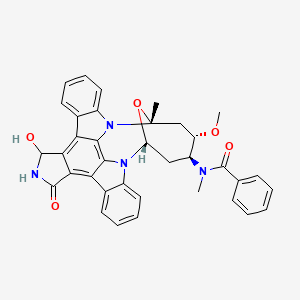

![molecular formula C24H20F3N5O B612094 1-(5-(4-氨基-7-甲基-7H-吡咯并[2,3-d]嘧啶-5-基)吲哚-1-基)-2-(3-(三氟甲基)苯基)乙酮 CAS No. 1337531-36-8](/img/structure/B612094.png)

1-(5-(4-氨基-7-甲基-7H-吡咯并[2,3-d]嘧啶-5-基)吲哚-1-基)-2-(3-(三氟甲基)苯基)乙酮

描述

GSK2606414 is an orally available, selective protein kinase R-like ER kinase (PERK) inhibitor with an IC50 value of 0.4 nM. It can inhibit thapsigargin-induced PERK phosphorylation in lung carcinoma A549 cells and attenuates subcutaneous pancreatic human tumor xenograft growth in mice. Because PERK mediates the unfolded protein response pathway, which has roles in neurotoxicity and cancer, inhibition of PERK signaling has potential applications for the treatment of cancer and also cognitive degeneration.

GSK2606414 is an orally available, potent, and selective PERK inhibitor. GSK2606414 inhibits PERK activation in cells and inhibits the growth of a human tumor xenograft in mice. Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states. Evidence that PERK is implicated in tumorigenesis and cancer cell survival stimulated our search for small molecule inhibitors.

科学研究应用

1. Overcoming Multidrug Resistance in Colorectal Cancer GSK2606414 has been found to enhance the sensitivity of the ABCG2 substrate to the chemotherapeutic drugs mitoxantrone and doxorubicin in ABCG2-overexpressing multidrug-resistant colorectal cancer cells . This is achieved by increasing their intracellular accumulation without affecting the protein expression of ABCG2 . This suggests that GSK2606414 can be used as a potential inhibitor of ABCG2, which may be an effective way to overcome drug resistance .

Treatment of Periodontitis

GSK2606414 has been used in the treatment of periodontitis. A collagenase-responsive hydrogel loaded with GSK2606414 nanoparticles was developed for periodontitis treatment . The drug-loaded hydrogel exhibited good cellular uptake and did not affect the growth and proliferation of normal cells . Furthermore, the drug-loaded hydrogel significantly improved the osteogenic differentiation of inflammatory cells . This work introduces a promising strategy for the clinical treatment of periodontitis .

Inhibition of Endoplasmic Reticulum Stress

GSK2606414 is a new, effective, highly selective PERK inhibitor with adenosine-triphosphate-competitive characteristics . It can inhibit endoplasmic reticulum stress , which is a cellular process implicated in several diseases including neurodegenerative diseases, diabetes, and cancer.

Modulation of Protein Expression

GSK2606414 has been found to modulate protein expression . This could have implications in various fields of research, including cell biology, molecular biology, and pharmacology.

Interaction with Other Proteins

GSK2606414 has been found to interact with other proteins . For example, it has been found to protect KIT from degradation mediated by GSK414 . This suggests that GSK2606414 could be used to modulate protein-protein interactions, which could have implications in various fields of research, including cell biology, molecular biology, and pharmacology.

作用机制

Target of Action

GSK2606414, also known as 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, primarily targets the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) . PERK is a branch of the Unfolded Protein Response (UPR), responsible for transient arrest in translation to counter the enhanced levels of misfolded or unfolded proteins in the endoplasmic reticulum (ER) following any acute condition . In addition, GSK2606414 has been found to bind to the cytoplasmic domain of KIT with a dissociation constant (Kd) value of 664 ± 294 nM .

Mode of Action

GSK2606414 acts as a potent inhibitor of PERK . It inhibits the kinase activity of PERK, leading to a decrease in the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a downstream target of PERK . This inhibition results in a reduction in the synthesis of ATF4, a transcription factor that regulates genes involved in the UPR . Furthermore, GSK2606414 inhibits KIT tyrosine kinase activity at nanomolar concentrations in a PERK-independent manner .

Biochemical Pathways

The primary biochemical pathway affected by GSK2606414 is the PERK/eIF2α/ATF4/CHOP pathway of the UPR . Overactivation of this pathway in neurological disorders leads to a prolonged decline in global protein synthesis, resulting in synaptic failure and neuronal death . By inhibiting PERK, GSK2606414 can ameliorate these effects .

Pharmacokinetics

GSK2606414 is known for its good oral bioavailability and blood-brain barrier penetration . .

Result of Action

The inhibition of PERK by GSK2606414 can prevent additional neuronal loss, minimize brain infarct, reduce brain edema, and prevent neurological symptoms from appearing . It has been found to improve neurobehavioral deficits and reduce pyknotic neurons in ischemic rats . Moreover, it decreases glial activation and apoptotic protein mRNA expression while enhancing the synaptic protein mRNA expression in the rat brain following cerebral ischemia .

Action Environment

The action of GSK2606414 is influenced by the cellular environment, particularly the state of the ER. The ER is crucial for maintaining homeostasis between cell survival and death and is the site for protein folding and maturation . ER functionality requires a constant balance between its capacity to fold proteins and the requirement of folded proteins in the cell . Perturbations in homeostasis, such as viral infection, differentiation, or alterations in growth conditions, can activate the UPR, thereby influencing the action of GSK2606414 .

属性

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXVRXARNAVBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1337531-36-8 | |

| Record name | 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337531-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-2606414 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337531368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2606414 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPP2K6EFW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

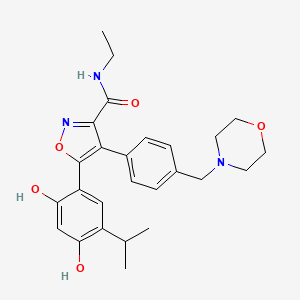

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

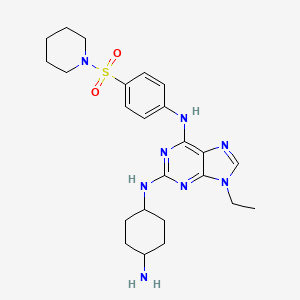

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

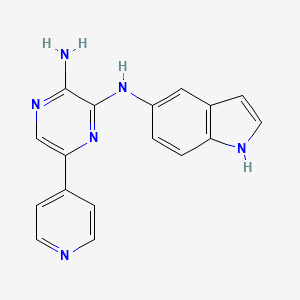

![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)

![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)